molecular formula C6H10O B1195481 Hexenal CAS No. 1335-39-3

Hexenal

Cat. No. B1195481
CAS RN: 1335-39-3
M. Wt: 98.14 g/mol
InChI Key: MBDOYVRWFFCFHM-UHFFFAOYSA-N
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Description

2-Hexenal, also known as 2-hexenaldehyde or 3-propyl-acrolein, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. 2-Hexenal is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 2-Hexenal has been detected in multiple biofluids, such as feces, saliva, and blood. Within the cell, 2-hexenal is primarily located in the cytoplasm. 2-Hexenal is a sweet, almond, and apple tasting compound that can be found in a number of food items such as soy bean, cucumber, black elderberry, and blackcurrant. This makes 2-hexenal a potential biomarker for the consumption of these food products. 2-Hexenal is a potentially toxic compound.
A barbiturate that is effective as a hypnotic and sedative.

Scientific Research Applications

1. Food Safety Enhancement

Hexenal, along with compounds like (E)-2-hexenal and hexyl acetate, has been studied for its potential use in improving the hygienic safety of minimally processed foods. Research indicates these compounds have significant inhibitory effects against pathogens like Escherichia coli, Salmonella enteritidis, and Listeria monocytogenes, suggesting their potential in extending shelf life and enhancing the safety of fresh-sliced apples and other similar foods (Lanciotti et al., 2003).

2. DNA Damage and Adduct Formation

Studies have found that (E)-2-hexenal, a form of hexenal, acts as a genotoxic agent, forming cyclic 1,N2-propano adducts with deoxyguanosine. This suggests potential DNA damage in mammalian cells, which is relevant for understanding its impact on human health and genetic integrity (Gölzer et al., 1996).

3. Carcinogenic Potential

Research has suggested that trans-2-hexenal may have a marked carcinogenic potential, which could be explained by an epigenetic effect of the compound. This highlights the importance of considering the long-term impacts of hexenal exposure (Nádasi et al., 2005).

4. Application in Fruit Preservation

Trans-2-hexenal has been used in the development of β-cyclodextrin-trans-2-hexenal microcapsules to enhance the preservation of fruits like ‘Zaosu’ pears. This application indicates the potential of hexenal in food technology and postharvest fruit quality maintenance (Dong et al., 2021).

5. In Silico Model for Detoxification

A physiologically based in silico model has been developed for 2-hexenal to examine its detoxification and DNA adduct formation. This research aids in understanding the biological processing of hexenal and its potential genotoxic effects at dietary exposure levels (Kiwamoto et al., 2012).

6. Green Aroma Production

Hexenal is explored as a key component in the production of green note flavor molecules like 2(E)-hexenal, utilized in aromas, flavors, and perfumery. This research offers insights into natural aroma production from various plant sources (Činčala et al., 2015).

7. Postharvest Disease Control in Tomatoes

Trans-2-hexenal has shown efficacy in controlling postharvest diseases in tomato fruits, indicating its potential as a natural biocidal molecule for agricultural applications (Guo et al., 2014).

properties

CAS RN

1335-39-3

Product Name

Hexenal

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

hex-2-enal

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3

InChI Key

MBDOYVRWFFCFHM-UHFFFAOYSA-N

SMILES

CCCC=CC=O

Canonical SMILES

CCCC=CC=O

density

0.841-0.848

Other CAS RN

505-57-7

physical_description

Pale yellow to colourless oily liquid;  Strong fruity, green, vegetable-like aroma

Pictograms

Flammable; Acute Toxic; Irritant; Environmental Hazard

solubility

Soluble in propylene glycol and most fixed oils;  Very slightly soluble in water
Soluble (in ethanol)

synonyms

Evipan
Hexenal
Hexobarbital
Hexobarbital, Sodium
Hexobarbitone
Sodium Hexobarbital

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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